
Cucurbitacin IIb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, but they are also present in other plant families, fungi, and some marine organisms . This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as plants in the Cucurbitaceae family. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from plant extracts . Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency .
化学反応の分析
Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .
科学的研究の応用
Anticancer Properties
CIIb has demonstrated significant anticancer effects, particularly against various cancer cell lines.
- Mechanism of Action : Research indicates that CIIb induces apoptosis in cancer cells, such as HeLa cells, through the intrinsic pathway. This involves the disruption of mitochondrial membrane potential and activation of caspases-3 and -9, leading to cell cycle arrest in the S and G2/M phases. Additionally, CIIb inhibits the STAT3 signaling pathway, which is often upregulated in cancers .
- Case Study : A study highlighted that treatment with CIIb resulted in a marked reduction in cell viability and proliferation of HeLa cells. The compound also induced DNA damage, further supporting its potential as an anticancer agent .
Anti-inflammatory Effects
CIIb exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism : In studies involving concanavalin A (Con A)-activated lymphocytes, CIIb inhibited cell proliferation and suppressed pro-inflammatory cytokines such as TNF-α and IL-6. It also modulated cyclin-dependent kinase inhibitors, contributing to cell cycle arrest .
- Application in Autoimmune Diseases : A significant application of CIIb is its potential use in systemic lupus erythematosus (SLE). In mouse models, CIIb improved kidney injury associated with SLE by balancing Th17 and Treg cell populations. This regulation led to reduced inflammation and improved kidney function .
Gastrointestinal Health
CIIb has been studied for its effects on gastrointestinal disorders.
- Colitis Treatment : In a dextran sulfate sodium (DSS)-induced colitis model, CIIb alleviated symptoms such as weight loss and inflammation. It improved intestinal morphology and reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers like IL-10 .
- Microbiota Regulation : The compound also showed potential in regulating gut microbiota composition, which is crucial for maintaining intestinal health and mitigating colitis symptoms .
Hematological Applications
Recent studies have explored the anti-platelet activity of cucurbitacins, including CIIb.
- Mechanism : CIIb disrupts platelet cytoskeletal dynamics, which can lead to anti-thrombotic effects. This property suggests potential applications in cardiovascular health by preventing excessive platelet aggregation .
Summary Table of Applications
作用機序
Cucurbitacin IIb exerts its effects through multiple molecular targets and pathways:
Tyrosine Kinase Inhibition: It acts as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
STAT3 Pathway: this compound induces apoptosis via the STAT3 pathway, leading to cell cycle arrest and inhibition of tumor growth.
EGFR/MAPK Pathway: It causes G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway.
類似化合物との比較
Cucurbitacin IIb is compared with other cucurbitacins, such as cucurbitacin B, E, and I:
Cucurbitacin B: Known for its strong anticancer properties and ability to inhibit the JAK/STAT3 pathway.
Cucurbitacin E: Exhibits potent anti-inflammatory and anticancer activities.
Cucurbitacin I: Effective in inhibiting neuroinflammatory responses.
Uniqueness: this compound is unique due to its specific molecular targets and pathways, particularly its dual inhibition of tyrosine kinases and the STAT3 pathway, making it a promising candidate for cancer therapy .
特性
CAS番号 |
50298-90-3 |
---|---|
分子式 |
C30H48O7 |
分子量 |
520.7 g/mol |
IUPAC名 |
(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |
InChIキー |
VVBWBGOEAVGFTN-BLGDFNBKSA-N |
SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
異性体SMILES |
C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |
正規SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
同義語 |
23,24-dihydrocucurbitacin F hemslecin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。